Brasilenyne

Description

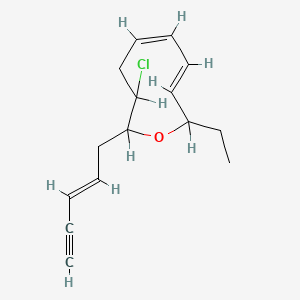

Structure

2D Structure

3D Structure

Properties

CAS No. |

71778-84-2 |

|---|---|

Molecular Formula |

C15H19ClO |

Molecular Weight |

250.76 g/mol |

IUPAC Name |

(5Z,7E)-3-chloro-9-ethyl-2-[(E)-pent-2-en-4-ynyl]-2,3,4,9-tetrahydrooxonine |

InChI |

InChI=1S/C15H19ClO/c1-3-5-7-12-15-14(16)11-9-6-8-10-13(4-2)17-15/h1,5-10,13-15H,4,11-12H2,2H3/b7-5+,9-6-,10-8+ |

InChI Key |

SMJVVUACAPVPDN-MSYNORJISA-N |

SMILES |

CCC1C=CC=CCC(C(O1)CC=CC#C)Cl |

Isomeric SMILES |

CCC1/C=C/C=C\CC(C(O1)C/C=C/C#C)Cl |

Canonical SMILES |

CCC1C=CC=CCC(C(O1)CC=CC#C)Cl |

Synonyms |

brasilenyne |

Origin of Product |

United States |

Isolation and Source Organism Elucidation

Discovery and Initial Characterization from Aplysia brasiliana

Brasilenyne was first isolated from the sea hare Aplysia brasiliana, a species of mollusk found in the Atlantic Ocean gulfspecimen.orgresearchgate.net. In a foundational study, researchers identified two straight-chain C15 fish antifeedants from this organism. nih.govmdpi.com Through a combination of chemical, spectral, and X-ray diffraction studies, these compounds were characterized as this compound and the related cis-dihydrorhodophytin. nih.govmdpi.com The discovery was significant as the oxonin (nine-membered ether) ring system of this compound was novel in nature at the time. nih.govmdpi.com These compounds are sequestered by the sea hare and are thought to function as a chemical defense mechanism against predators. nih.gov

| Property | Description |

| Compound Name | This compound |

| Source Organism | Aplysia brasiliana (Sea Hare) |

| Chemical Class | C15 Acetogenin (B2873293), Halogenated Ether |

| Key Structural Feature | Oxonin (nine-membered) ring system |

| Identified Activity | Fish Antifeedant |

| Co-isolated Compound | cis-dihydrorhodophytin |

Identification of Dietary Algal Origin (e.g., Laurencia species)

Sea hares like Aplysia are herbivorous mollusks known to accumulate secondary metabolites from their diet, which predominantly consists of marine algae. nih.govum.edu.my This ability to sequester compounds often leads to the isolation of algal metabolites in much higher concentrations from the sea hare than from the original algal source. um.edu.my The presence of halogenated C15 acetogenins (B1209576), the class to which this compound belongs, in Aplysia species is attributed to their feeding on red algae, particularly from the genus Laurencia. nih.gov

Studies on the feeding preferences of Aplysia brasiliana have shown that individuals from certain locations primarily consume the red seaweed Laurencia dendroidea, which is known for its chemical defenses. Furthermore, compounds closely related to this compound, such as cis-dihydrorhodophytin, have been isolated directly from Laurencia species. scielo.br This strong evidence indicates that Aplysia brasiliana sequesters this compound from consuming Laurencia algae, establishing the seaweed as the dietary origin of the compound. nih.govscielo.br

Advanced Isolation Methodologies for Marine Metabolites

The isolation of specific compounds like this compound from complex biological matrices is a significant challenge that requires sophisticated and systematic approaches. The process for isolating marine natural products typically begins with the extraction of metabolites from the organism's tissues, followed by fractionation and purification to isolate the individual compounds of interest. nih.govum.edu.myresearchgate.net This bioactivity-guided process is crucial for discovering novel drug candidates from marine sources. nih.govresearchgate.net

Chromatography is an indispensable tool for the separation and purification of marine metabolites from crude extracts. researchgate.net A variety of techniques are employed, often in succession, to enrich and isolate the target compound.

Column Chromatography (CC): This is a fundamental preparative method used to purify compounds based on their polarity. nih.gov The mixture is passed through a solid stationary phase (like silica (B1680970) gel or alumina) with a liquid mobile phase, separating components based on their differential adsorption. scielo.brnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile method used for separating mixtures and assessing the purity of compounds. scielo.brnih.gov It is often used to monitor the progress of separation in column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC is a high-resolution technique used in the final stages of purification to obtain highly pure compounds. um.edu.myresearchgate.net

Countercurrent Chromatography (CCC): CCC is a liquid-liquid chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption or deactivation of the sample. scielo.br It is particularly effective for the preparative-scale separation of marine natural products. scielo.br

The initial step of isolating a marine natural product is the extraction of compounds from the biological source material. The choice of technique depends on the chemical nature of the target compound and the matrix.

Solvent Extraction: This conventional solid-liquid extraction method involves using organic solvents to dissolve the desired compounds from the marine organism, which is often freeze-dried. nih.govum.edu.myresearchgate.net The extract is then typically fractionated through liquid-liquid partitioning. um.edu.myresearchgate.net While widely used, this technique can be time-consuming and require large volumes of organic solvents. researchgate.net

Supercritical Fluid Extraction (SFE): A "green" technology, SFE often uses supercritical CO2 as a solvent, which is non-toxic and easily removed. This method is advantageous for extracting thermolabile compounds and produces extracts with fewer polar impurities. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave irradiation to heat the solvent and sample, accelerating the extraction of compounds from the natural matrix. researchgate.net

Ultrasound-Assisted Extraction (UAE): This technique employs acoustic cavitation to disrupt cell walls, enhancing the penetration of the solvent into the sample matrix and improving extraction efficiency. researchgate.net

| Technique | Principle | Advantages |

| Solvent Extraction | Dissolving compounds from a solid matrix using suitable liquid solvents. | Widely applicable and understood. |

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure as the solvent (e.g., CO2). | Environmentally friendly, suitable for thermolabile compounds. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and enhance extraction rates. | Reduced extraction time and solvent consumption. researchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to disrupt the matrix and improve solvent penetration. | Increased efficiency, can be performed at lower temperatures. researchgate.net |

Structural Elucidation and Absolute Stereochemical Assignment

Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical techniques are indispensable tools for determining the absolute configuration of chiral molecules like Brasilenyne. These methods rely on the differential interaction of a chiral substance with left and right circularly polarized light.

Detailed Research Findings:

The absolute configuration of this compound was first established through single-crystal X-ray diffraction analysis of its natural form isolated from the sea hare Aplysia brasiliana. nih.gov This powerful technique provided a definitive three-dimensional structure, revealing the specific spatial arrangement of the atoms. The initial report by Kinnel et al. in 1979 documented the optical rotation of naturally occurring this compound. nih.gov

Further confirmation of the absolute stereochemistry came from the first enantioselective total synthesis of (+)-Brasilenyne by Denmark and Yang in 2004. nih.govnih.gov This synthesis commenced from L-(S)-malic acid, a starting material with a known absolute configuration. nih.govnih.gov The successful synthesis of the dextrorotatory enantiomer, (+)-Brasilenyne, and the correlation of its optical rotation with that of the natural product, solidified the assignment of the absolute configuration. nih.gov

While Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for stereochemical elucidation, the primary method reported for this compound has been optical rotation, complemented by the definitive results from X-ray crystallography. nih.govnih.gov The complex structure and conformational flexibility of the nine-membered ring in this compound can make the theoretical calculation and interpretation of ECD spectra challenging. pnas.org

Data Tables:

The specific rotation of a chiral compound is a fundamental physical property used to characterize it. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. researchgate.netreeflex.net

| Compound | Specific Rotation ([α]D) | Solvent | Source |

|---|---|---|---|

| Natural this compound | +115° | CHCl3 | Kinnel et al., 1979 nih.gov |

| Synthetic (+)-Brasilenyne | +123.5° (c 0.55, CHCl3) | CHCl3 | Denmark and Yang, 2004 nih.gov |

The close agreement between the specific rotation values of the natural and synthetic (+)-Brasilenyne provides strong evidence for the correct assignment of the absolute configuration. nih.govnih.gov

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biogenetic Origin from C₁₅ Acetogenins (B1209576)

Brasilenyne is believed to originate from the C₁₅ acetogenin (B2873293) pathway, a characteristic metabolic route in marine algae of the genus Laurencia. jcu.edu.au These acetogenins are non-terpenoid compounds derived from a linear fifteen-carbon chain. jcu.edu.au The isolation of this compound from the sea hare Aplysia brasiliana is attributed to the mollusk's diet, which includes these red algae. pnas.orgmdpi.com This dietary sequestration is a common phenomenon, as many C₁₅ acetogenins found in opisthobranch mollusks are traced back to the Laurencia species they consume. jcu.edu.aumdpi.com

The structural foundation of these compounds, including this compound, is a C₁₅ fatty-acid-derived cyclic ether. pnas.org The biogenetic pathway is thought to involve the cyclization of a linear C₁₅ precursor, leading to the formation of various ring sizes, often accompanied by the incorporation of halogen atoms and the presence of a terminal enyne or allene (B1206475) functional group. jcu.edu.au

Hypothesized Role of Fatty Acid Precursors

The biosynthesis of C₁₅ acetogenins, and by extension this compound, is hypothesized to start from fatty acid precursors. jcu.edu.au Fatty acid synthesis generally commences with acetyl-CoA, with malonyl-CoA serving as a two-carbon chain extender in a series of enzymatic reactions. wikipedia.orgnih.gov This process, catalyzed by fatty acid synthases, builds the carbon chain that will ultimately form the backbone of this compound. youtube.comaocs.orglibretexts.org

While the precise fatty acid precursor for this compound has not been definitively identified, the C₁₅ framework strongly suggests its origin from fatty acid metabolism. jcu.edu.au The linear C₁₅ polyene precursor undergoes a series of transformations, including halogenation and cyclization, to yield the final complex structure of this compound.

Postulated Halogenation and Cyclization Mechanisms

The formation of the cyclic ether and the incorporation of halogen atoms are key steps in the biosynthesis of this compound. These transformations are thought to occur through a series of complex and likely enzyme-mediated reactions.

Bromonium Ion-Induced Cyclization Hypotheses

A key hypothesis for the cyclization process involves the formation of a bromonium ion. pnas.org This electrophilic bromine species can be generated from a bromide source and an oxidizing agent, likely facilitated by a halogenase enzyme. The bromonium ion then attacks a double bond within the linear C₁₅ precursor, initiating a cascade of cyclization reactions. orgsyn.orgorgsyn.orglumenlearning.com This type of bromonium ion-induced polyene cyclization is a known strategy in the synthesis of various natural products. nih.govrsc.org

The formation of the oxonine ring in this compound is proposed to occur through the intramolecular attack of a hydroxyl group on the bromonium ion intermediate. pnas.org This process, known as bromoetherification, results in the formation of the cyclic ether core characteristic of this compound and related compounds. orgsyn.org The stereochemistry of the final product is influenced by the stereochemistry of the precursor and the nature of the cyclization cascade. pnas.org

Enzymatic Transformations and Mechanistic Considerations

The entire biosynthetic pathway of this compound is undoubtedly governed by a suite of specific enzymes. beilstein-journals.orgnih.gov Halogenases are crucial for the introduction of bromine and chlorine atoms into the precursor molecule. rsc.org These enzymes activate the halide, making it a potent electrophile for reaction with the unsaturated carbon chain.

Following halogenation, cyclase enzymes are believed to control the regioselectivity and stereoselectivity of the ring-forming reactions. nih.gov The precise mechanisms of these enzymatic transformations are still under investigation, but they are essential for constructing the complex and stereochemically defined structure of this compound. beilstein-journals.orgnih.gov The involvement of specific enzymes ensures the efficient and controlled formation of the natural product, avoiding the formation of unwanted side products. uni-greifswald.de

Relationship to Related Marine Haloethers (e.g., Rhodophytin, Obtusenyne)

This compound is part of a larger family of halogenated cyclic ethers isolated from marine organisms, particularly from the genus Laurencia. jcu.edu.auoregonstate.edu It shares a close structural and biogenetic relationship with other C₁₅ acetogenins such as rhodophytin and obtusenyne (B1250754). pnas.org

Obtusenyne, for instance, is considered to be a direct precursor to this compound. pnas.org It is proposed that the dehydrobromination of obtusenyne leads to the formation of this compound. pnas.org This is supported by the fact that both compounds often co-occur in the same organisms and share the same stereochemistry at key chiral centers (C-6 and C-7). pnas.org

Rhodophytin and its derivatives, like cis-dihydrorhodophytin, also share the same C-6 and C-7 stereochemistry with this compound and obtusenyne, further strengthening the proposal of a common biogenetic origin. pnas.org These compounds likely arise from a common linear C₁₅ polyene precursor, with variations in the cyclization and halogenation patterns leading to the observed structural diversity. pnas.org The study of these related compounds provides valuable insights into the intricate biosynthetic machinery operating in marine algae.

Total Chemical Synthesis and Methodological Developments

Overview of Enantioselective Total Synthesis Strategies

The enantioselective total synthesis of (+)-brasilenyne has been a significant challenge for chemists, primarily due to its nine-membered cyclic ether skeleton which contains a 1,3-cis,cis-diene unit. acs.org Several strategies have been developed to tackle this formidable target, with a key focus on the stereocontrolled formation of its multiple stereogenic centers and the construction of the strained oxonin ring.

A pivotal approach in the synthesis of (+)-brasilenyne involves a convergent strategy. This often entails the preparation of highly functionalized linear precursors that are then cyclized to form the core ring structure. rsc.org A notable strategy simplifies the complex structure to a key intermediate, which is envisioned to be formed through a palladium-catalyzed, silicon-assisted intramolecular cross-coupling reaction. acs.org This retrosynthetic analysis highlights the importance of strategically disconnecting the molecule to reveal simpler, more accessible starting materials and key bond formations.

The creation of the stereogenic centers with precise control over their configuration is another cornerstone of the synthetic strategies. Many approaches utilize chiral pool starting materials, such as L-(S)-malic acid, to install the initial stereocenters, from which the others are subsequently derived. acs.orgnih.govresearchgate.net The development of novel stereoselective reactions has also been instrumental in achieving the desired stereochemistry. acs.orgacs.org

Pioneering Total Synthesis by Denmark and Co-workers

Key Silicon-Assisted Cross-Coupling Reactions

A cornerstone of the Denmark synthesis was the application of a silicon-assisted intramolecular cross-coupling reaction. acs.orgnih.govfigshare.com This powerful reaction, catalyzed by palladium, was employed to form the nine-membered ring of brasilenyne. organic-chemistry.org The strategy involved the creation of a cyclic alkenylsilyl ether intermediate, which upon treatment with a palladium catalyst and a fluoride (B91410) source, underwent an intramolecular cross-coupling to furnish the desired oxonin core with the embedded 1,3-cis,cis-diene unit. thieme-connect.comscispace.comorgsyn.org This reaction proved to be highly efficient for constructing the challenging medium-sized ring system. acs.org The use of a temporary silicon tether was a key innovation that facilitated this crucial cyclization step. acs.org

Ring-Closing Metathesis (RCM) as a Strategic Element

In tandem with the silicon-assisted cross-coupling, ring-closing metathesis (RCM) played a crucial role in the Denmark synthesis. acs.orgnih.govfigshare.com RCM was utilized to construct the cyclic alkenylsilyl ether precursor required for the subsequent intramolecular cross-coupling reaction. acs.orgscispace.com This sequential RCM/silicon-assisted intramolecular cross-coupling strategy proved to be a highly effective method for the construction of the medium-sized ether ring containing the 1,3-cis,cis-diene unit. acs.orgacs.org The use of the commercially available Schrock molybdenum catalyst was effective for the RCM step. organic-chemistry.org

Stereocontrolled Formation of the Oxonin Ring System

The stereocontrolled formation of the oxonin ring system was a major hurdle in the synthesis of this compound. The Denmark group ingeniously addressed this by using a strategy that involved a palladium-catalyzed intramolecular coupling of a carefully designed precursor. organic-chemistry.org This key step led to the formation of the nine-membered ring as a single geometric isomer. organic-chemistry.org The precursor itself was assembled in a stereocontrolled manner, ensuring that the final cyclization product possessed the correct relative and absolute stereochemistry.

Creation of Stereogenic Centers (e.g., from L-Malic Acid)

The enantioselective synthesis of (+)-brasilenyne began with the readily available chiral building block, L-(S)-malic acid. acs.orgnih.govacs.org This starting material was used to establish the initial stereogenic center, which then directed the stereochemical outcome of subsequent reactions. A key step in setting one of the propargylic stereocenters was a novel and highly diastereoselective ring-opening of a 1,3-dioxolanone, derived from L-malic acid, with bis(trimethylsilyl)acetylene (B126346) promoted by titanium tetrachloride (TiCl4). acs.orgacs.orgnih.gov This reaction proceeded with high stereocontrol, dictated by the existing stereocenter from the malic acid residue. acs.orgacs.org The C(8) stereogenic center was established through a reagent-controlled asymmetric allylboration. acs.orgresearchgate.net

| Step | Reagents and Conditions | Yield |

| Dioxolanone formation | L-(S)-malic acid, propanal, BF₃·OEt₂ | 85% |

| Carboxylic acid reduction | BH₃·THF | 82% |

| Primary alcohol protection | tert-butylchlorodimethylsilane, pyridine | 85% |

| Dioxolanone ring-opening | bis(trimethylsilyl)acetylene, TiCl₄ | - |

| Conversion to Z-alkenyl iodide | N-iodosuccinimide, AgNO₃; then K₂(NCO₂)₂ | 80% (for reduction) |

| RCM | Schrock Mo catalyst | 92% |

| Intramolecular cross-coupling | [Pd(allyl)Cl]₂, TBAF | 61% |

Table 1: Key Transformations in the Denmark Synthesis of (+)-Brasilenyne acs.orgsynarchive.com

Alternative Synthetic Approaches and Methodological Advancements

Following the pioneering work of Denmark, other research groups have explored alternative synthetic routes to this compound and other related medium-ring ethers. researchgate.net These efforts have led to the development of new synthetic methodologies and strategies for the construction of these challenging molecular architectures.

One notable alternative approach involved a convergent preparation of a highly functionalized endocyclization precursor. rsc.org This was followed by the construction of the oxonene skeleton through a regioselective palladium(0)-catalyzed endocyclization. The 1,3-cis,cis-diene unit was then installed using a decarboxylative photophenylselenylation and a site-selective selenoxide elimination sequence. rsc.org These alternative strategies showcase the ongoing innovation in the field of natural product synthesis and provide new tools for accessing complex molecular structures. acs.org The development of various methods for the synthesis of oxepanes and medium-ring ethers continues to be an active area of research. researchgate.net

Synthesis of Stereoisomers and Structural Analogues of this compound

The synthesis of stereoisomers and structural analogues of natural products is a powerful strategy for understanding structure-activity relationships. In the case of this compound, while the primary focus has been on the total synthesis of the natural enantiomer, (+)-brasilenyne, the developed synthetic routes are amenable to the preparation of its stereoisomers. researchgate.net By starting with the opposite enantiomer of a chiral building block, such as D-malic acid instead of L-malic acid, it is possible to access the unnatural enantiomer, (-)-brasilenyne. acs.org

Furthermore, the modular and convergent nature of the synthetic strategies allows for the creation of structural analogues by modifying the individual fragments before they are combined. For example, variations in the side chains or modifications to the oxonin ring could be introduced to explore how these changes affect the biological activity of the molecule. The synthesis of a library of stereoisomers can be a systematic way to probe the biological importance of each stereocenter. nih.gov

Strategic Retrosynthetic Analyses and Convergent Synthesis

The total synthesis of a complex molecule like this compound requires a carefully planned retrosynthetic analysis. scitepress.orgjournalspress.com This process involves mentally deconstructing the target molecule into simpler, readily available starting materials. scitepress.orgyoutube.com For this compound, retrosynthetic analysis reveals several key disconnections that simplify the complex structure.

A common retrosynthetic strategy for this compound involves disconnecting the nine-membered ring at the ether linkage and at a key carbon-carbon bond within the ring. This leads to a more manageable acyclic precursor. This acyclic precursor can then be further disconnected into smaller, less complex fragments that can be synthesized independently.

| Retrosynthetic Disconnection | Resulting Fragments | Synthetic Strategy |

| Oxonin Ring (Ether and C-C bond) | Acyclic Precursor | Ring-Closing Metathesis/Cross-Coupling |

| Acyclic Precursor | Multiple smaller fragments | Independent synthesis of fragments |

This table illustrates the retrosynthetic strategy for this compound, highlighting the move towards a convergent synthesis.

Biological Activity and Molecular Mechanisms

Ecological Role as a Chemical Defense Agent

Marine organisms, particularly soft-bodied and slow-moving creatures like the sea hare, often rely on chemical defenses to survive in predator-rich environments. phcog.complos.org These defenses are frequently derived from their diet. phcog.complos.org The sea hare Aplysia brasiliana is known to graze on red algae of the genus Laurencia, which are prolific producers of halogenated secondary metabolites, including a class of compounds known as C15 acetogenins (B1209576). plos.orgnih.gov Aplysia species sequester these algal metabolites, which are then stored in their digestive glands and can be released in their ink and opaline secretions when threatened. plos.orgnih.gov Brasilenyne is one such sequestered compound, playing a crucial role in the sea hare's defensive arsenal. nih.govmdpi.com

Research has specifically identified brasillenyne as a potent fish antifeedant. mdpi.com In laboratory settings, this compound has been shown to deter feeding by fish, demonstrating its effectiveness as a chemical defense. The isolation and characterization of brasillenyne from Aplysia brasiliana provided direct evidence of its role in protecting the sea hare from predation. mdpi.com This antifeedant property is a key component of the sea hare's survival strategy, compensating for its lack of physical defenses like a shell. nih.gov

The presence of brasillenyne and other related compounds in Aplysia brasiliana is a clear example of how chemical ecology shapes predator-prey dynamics. physiology.orgxn--d1ahakv.xn--p1ai The sea hare's ability to consume chemically-rich algae and co-opt their toxins gives it a significant survival advantage. plos.org Predators learn to avoid the sea hare, associating it with the noxious chemical cocktail it deploys. phcog.com This interaction is not static; grazing by Aplysia brasiliana can induce an increase in the production of defensive chemicals in the algae itself, indicating a complex, multitrophic interplay. phcog.com The transfer of chemical defenses from producer (algae) to primary consumer (sea hare) and its subsequent effect on higher trophic levels (predators) underscores the integral role of compounds like brasillenyne in structuring marine food webs. researchgate.netscielo.br

Investigations into Molecular or Cellular Mechanisms Underlying Biological Observations

While the ecological effects of brasillenyne as an antifeedant are established, detailed investigations into its specific molecular or cellular mechanisms of action are not extensively documented in the available literature. However, insights can be drawn from studies on other C15 acetogenins isolated from Laurencia, the same class of compounds to which brasillenyne belongs. Many of these related metabolites have been found to exhibit significant cytotoxicity against various cell lines. mdpi.com Some have been shown to induce apoptosis (programmed cell death), a common mechanism for cytotoxic compounds. phcog.comphcog.com For instance, certain C15 acetogenins from Laurencia obtusa were found to have a potent cytotoxic effect against peripheral blood neutrophils, which was attributed in part to the induction of apoptosis. mdpi.com It is plausible that brasillenyne may exert its biological effects through similar cytotoxic or apoptotic pathways, which would be consistent with its role as a deterrent to predators.

| Compound Class | Source Genus | Observed Biological Activity | Potential Mechanism |

| C15 Acetogenins | Laurencia | Cytotoxicity, Anti-inflammatory | Induction of Apoptosis |

Structure-Activity Relationship (SAR) Studies of this compound and Synthetic Analogues

Specific structure-activity relationship (SAR) studies focusing exclusively on brasillenyne and its synthetic analogues are limited. SAR studies are crucial for understanding which parts of a molecule are responsible for its biological effects. dntb.gov.uaresearchgate.net

Without dedicated studies on brasillenyne analogues, the precise impact of structural modifications on its biological function remains speculative. researchgate.netnih.gov However, for the broader class of C15 acetogenins from Laurencia, it is generally understood that features such as the medium-ring ether (an oxonin ring in the case of brasillenyne), the presence and position of halogen atoms (bromine and chlorine), and the terminal enyne group are critical for their bioactivity. mdpi.comnih.gov For example, an analysis of the sesquiterpene (+)-elatol, also from Laurencia, suggested that dehalogenation leads to a significant decrease in activity. researchgate.net It is highly probable that similar modifications to the brasillenyne structure—such as removing or changing the position of the bromine atom or altering the ether ring system—would significantly affect its antifeedant potency.

A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. nih.govresearchgate.net Given the lack of specific mechanistic and SAR studies for brasillenyne, a definitive pharmacophore has not been identified. However, based on its structure and comparison with other bioactive marine haloethers, the key substructures likely contributing to its activity include:

The nine-membered cyclic ether (oxonin) ring. mdpi.com

The bromine atom attached to the ether ring. mdpi.com

The terminal vinylacetylene (enyne) group. mdpi.comnih.gov

These features define the molecule's shape, lipophilicity, and electronic properties, which are all critical for its interaction with a predator's biological receptors that trigger the antifeedant response.

Ecological Significance and Broader Environmental Impact

Function in Marine Chemical Ecology and Biogeochemical Cycles

Brasilenyne is a significant secondary metabolite that plays a crucial role in the chemical ecology of marine environments. si.edu Its primary established function is as a chemical defense agent, particularly as an antifeedant. scielo.brscribd.com Originally isolated from the sea hare Aplysia brasiliana, it is believed to be synthesized by red algae of the genus Laurencia, which are a dietary source for the sea hare. oregonstate.eduresearchgate.net This relationship underscores a classic example of how chemical compounds mediate predator-prey interactions in marine ecosystems.

The production of this compound by Laurencia species is an adaptive strategy to deter herbivorous fish and other marine grazers. oregonstate.edu The compound's distastefulness helps protect the algae from being consumed, contributing to the survival and ecological success of Laurencia populations. oregonstate.eduuchicago.edu When sea hares consume the algae, they sequester this compound, which then confers a "second-hand" chemical defense upon the mollusc, protecting it from its own predators. researchgate.netuchicago.edu

While microorganisms are the primary drivers of large-scale biogeochemical cycles, such as the carbon and nitrogen cycles, the direct role of complex secondary metabolites like this compound in these global processes is not well-defined. libretexts.orgnih.gov However, by influencing the survival and distribution of primary producers (Laurencia) and primary consumers (Aplysia), this compound indirectly impacts local nutrient cycling and energy flow. nih.govmdpi.com The production and degradation of such halogenated compounds contribute to the complex web of chemical transformations in marine systems, but their specific contribution to major elemental cycles remains an area for further research. frontiersin.org

Trophic Transfer and Accumulation in Marine Organisms

The pathway of this compound through the marine food web is a clear illustration of trophic transfer, the movement of chemical compounds from one trophic level to the next. researchgate.netnih.gov The process begins with the biosynthesis of the compound by red algae of the genus Laurencia. snu.ac.kr

Trophic Transfer Pathway of this compound:

Producer Level: Red algae, specifically species within the Laurencia complex, synthesize this compound as a defensive secondary metabolite. scielo.broregonstate.edu

Primary Consumer Level: Herbivorous molluscs, most notably the sea hare Aplysia brasiliana, graze on Laurencia algae. scribd.comresearchgate.net During digestion, the sea hare does not metabolize the compound but instead accumulates it within its tissues. uchicago.edu

Predator Defense: This accumulation, or sequestration, of this compound renders the sea hare unpalatable to potential predators, such as fish. scielo.brscribd.com Research has demonstrated the antifeedant properties of this compound in bioassays with fish, confirming its defensive function after trophic transfer. scielo.br

The accumulation of dietary-derived chemical defenses is a common strategy among marine invertebrates, especially soft-bodied organisms like sea hares that lack significant physical defenses. uchicago.edumdpi.com The concentration of this compound and related compounds in the sea hare can be substantial, making it a highly effective deterrent. This process highlights how marine organisms can exploit the chemical landscape for their own ecological advantage. mdpi.comajol.info

Trophic Transfer and Accumulation of this compound

| Trophic Level | Organism | Role | Reference |

|---|---|---|---|

| Producer | Laurencia species (Red Algae) | Synthesizes this compound as a primary chemical defense against herbivores. | oregonstate.edusnu.ac.kr |

| Primary Consumer | Aplysia brasiliana (Sea Hare) | Consumes Laurencia and accumulates this compound in its tissues. | scribd.comresearchgate.netuchicago.edu |

| Secondary Consumer | Predatory Fish | Deterred from consuming the sea hare due to the unpalatable, sequestered this compound. | scielo.brscribd.com |

Contribution to the Chemical Landscape of Marine Environments

This compound is part of a large and structurally diverse class of C15 acetogenins (B1209576), which are halogenated compounds characteristic of the Laurencia genus. scielo.brsnu.ac.kr The continuous release and presence of these metabolites by extensive populations of Laurencia algae significantly shape the chemical landscape of their local marine habitats. si.edu This complex chemical environment, or "chemscape," influences the behavior, settlement, and survival of a wide range of marine organisms, from microbes to larger invertebrates. nih.govmdpi.com

The diversity of acetogenins, including this compound and its congeners like obtusenyne (B1250754) and cis-dihydrorhodophytin, creates a unique chemical signature in coastal and reef ecosystems where Laurencia is prevalent. oregonstate.edusnu.ac.kr This chemical complexity can act as a barrier to generalist herbivores, while specialist consumers, like the sea hare Aplysia brasiliana, have evolved mechanisms to tolerate and sequester these compounds. uchicago.edu The presence of these potent natural products is a key factor in structuring marine communities and maintaining biodiversity by mediating competitive and predator-prey interactions. si.edumdpi.com The study of these compounds is therefore fundamental to understanding the intricate chemical ecology that governs the functioning of marine ecosystems. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Synthetic Routes

The total synthesis of brasilenyne has been a significant endeavor in organic chemistry, highlighting the need for more efficient and innovative synthetic strategies. Early enantioselective total syntheses of (+)-brasilenyne required numerous steps, with one reported synthesis involving 19 linear steps. researchgate.netnih.gov A key challenge has been the construction of the oxonin core. researchgate.net

One successful approach utilized a tandem ring-closing metathesis/silicon-assisted intramolecular cross-coupling reaction to form this core structure. nih.govresearchgate.net Another strategy employed a Pd(0)-catalyzed endocyclization to create the oxonene skeleton. rsc.org These methods, while groundbreaking, also revealed limitations, such as the use of expensive and harsh reagents like TBAF in cross-coupling reactions, which can be incompatible with certain protecting groups. nih.gov

Future research will likely focus on developing more convergent and atom-economical routes. This could involve exploring new catalytic systems for macrocyclization and stereoselective bond formation. rsc.orgresearchgate.net The development of synthetic routes that avoid problematic reagents and allow for the late-stage introduction of functional groups would be highly beneficial for creating analogues and for larger-scale applications. nih.gov The quest for more efficient syntheses will not only make this compound more accessible for biological studies but also drive innovation in synthetic organic chemistry. uwindsor.ca

Comprehensive Elucidation of Biosynthetic Pathways

Understanding the natural production of this compound within organisms like Aplysia brasiliana is a crucial area for future investigation. While the structure of this compound is known, the specific enzymatic machinery and genetic pathways responsible for its biosynthesis remain largely uncharacterized. mdpi.commdpi.com Elucidating these pathways could provide valuable insights into the formation of its unique chemical features, such as the halogenated ether ring. nih.govfrontiersin.org

Modern techniques in genomics, transcriptomics, and proteomics can be applied to identify the gene clusters and enzymes involved in the biosynthesis of this compound and other marine natural products. researchgate.netnih.gov By identifying and characterizing these enzymes, it may become possible to harness them as biocatalysts. biorxiv.org This could lead to the development of bio-inspired synthetic strategies or even the production of this compound and its analogues through fermentation in heterologous hosts like yeast or bacteria. nih.gov Such bio-based production methods could offer a more sustainable and scalable alternative to chemical synthesis.

Advanced Mechanistic Investigations at a Biological Level

Initial studies have shown that this compound possesses antifeedant properties. mdpi.commdpi.com However, the precise molecular mechanisms underlying this and other potential biological activities are not yet fully understood. Future research should focus on detailed mechanistic studies to identify the specific cellular targets and pathways through which this compound exerts its effects.

Techniques such as chemical proteomics and target identification strategies could be employed to pinpoint the protein receptors or enzymes that interact with this compound. frontiersin.org Investigating its effects on various cellular processes, such as signal transduction, ion channel function, and inflammatory responses, could reveal new therapeutic applications. researchgate.netresearchgate.net For instance, many marine natural products have been found to possess potent anticancer, anti-inflammatory, or neuroactive properties. mdpi.com A deeper understanding of this compound's mechanism of action is essential for translating its biological activity into potential therapeutic leads. researchgate.net

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are powerful tools that can accelerate the study of complex natural products like this compound. novapublishers.comkallipos.grethernet.edu.et These methods can be used to predict the three-dimensional structure of this compound and its analogues, as well as to simulate their interactions with biological targets. google.com

By performing molecular docking and dynamics simulations, researchers can gain insights into the binding modes and affinities of this compound with potential protein targets. kallipos.gr This information can guide the design of new analogues with improved activity and selectivity. Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its derivatives, which is a critical step in the drug discovery process. mdpi.com The integration of computational and experimental approaches will be crucial for efficiently exploring the therapeutic potential of this unique marine compound. kallipos.gr

Exploration of New Analogues with Tailored Activities

The development of new synthetic routes opens the door to the creation of a diverse library of this compound analogues. researchgate.net By systematically modifying the structure of this compound, it is possible to explore the structure-activity relationships (SAR) and optimize its biological properties. For example, modifications to the side chains, the stereochemistry of the chiral centers, or the nature of the halogen atom could lead to analogues with enhanced potency, reduced toxicity, or novel biological activities. nih.govresearchgate.net

The synthesis of fluorinated analogues, for instance, has been a successful strategy for modulating the biological activity of other natural products. uniovi.es The creation of analogues is not only important for drug development but also for creating chemical probes to further investigate the biological mechanisms of the parent compound. sigmaaldrich.com The exploration of new analogues with tailored activities represents a significant translational perspective, with the potential to lead to the development of new therapeutic agents or valuable research tools. researchgate.net

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize Brasilenyne while ensuring reproducibility?

- Methodological Answer : Experimental protocols must include step-by-step synthesis procedures, reaction conditions (e.g., temperature, catalysts), and purification methods. Use standardized characterization techniques (e.g., NMR, mass spectrometry) to verify structural integrity. Replicate experiments across multiple batches to confirm consistency .

- Data Requirements : Include tables comparing yield percentages under varying conditions (e.g., solvent systems, reaction times) and purity assessments via HPLC .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize spectroscopic methods (e.g., UV-Vis, FTIR) for functional group identification, X-ray crystallography for structural elucidation, and thermal analysis (TGA/DSC) for stability profiling. Cross-validate results with computational simulations (e.g., DFT for molecular geometry) .

- Data Contradiction Analysis : If spectral data conflicts (e.g., NMR vs. computational predictions), re-examine sample purity or consider alternative conformers .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity and theoretical predictions for this compound?

- Methodological Answer : Conduct dose-response assays to validate bioactivity, and compare results with in silico docking studies. Use statistical tools (e.g., ANOVA) to assess significance. If discrepancies persist, re-evaluate binding site assumptions or solvent effects in computational models .

- Case Study Example : A 2023 study resolved conflicting cytotoxicity data by incorporating solvent polarity adjustments in MD simulations, aligning computational and experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.